molecular formula C17H21N3O2 B2882105 N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421517-61-4

N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B2882105
CAS RN: 1421517-61-4
M. Wt: 299.374
InChI Key: QGFLTFGXZBSTMA-UHFFFAOYSA-N
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Description

The compound is a derivative of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine . Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, have been extensively studied due to their potential biomedical applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been synthesized using various strategies . These methods are often systematized according to the method used to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthetic Applications and Derivatives

  • This compound is involved in the synthesis of various derivatives, such as fluorocontaining substituted amides and pyrazolo-[3,4-d]pyrimidine derivatives. These derivatives have been synthesized and analyzed for their structure and potential applications (Eleev, Kutkin, & Zhidkov, 2015).
  • Derivatives of this compound have been explored as potential inhibitors of photosynthetic electron transport, with some showing inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).

Reactivity and Synthesis

  • The reactivity of similar pyrazolo derivatives has been studied, leading to the formation of various amides and crystalline substances, contributing to the understanding of their chemical behavior and potential for creating new compounds (Mironovich & Shcherbinin, 2014).
  • Novel protoporphyrinogen oxidase inhibitors have been synthesized from pyrazole derivatives, demonstrating significant herbicidal activity and contributing to agricultural applications (Li et al., 2008).

Pharmacological and Biological Activity

  • Some pyrazole derivatives, including similar structures, have shown potential anti-inflammatory properties with minimal ulcerogenic activity, indicating their possible use in medical treatments (El‐Hawash & El-Mallah, 1998).
  • Other derivatives have been evaluated for anticancer activities, with some showing significant inhibitory effects on certain cancer cell lines (Abdellatif et al., 2014).

properties

IUPAC Name

N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-3-10-19(14-8-5-4-6-9-14)16(21)15-13-18-20-11-7-12-22-17(15)20/h4-6,8-9,13H,2-3,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFLTFGXZBSTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

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